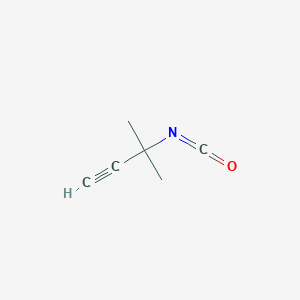

3-Isocyanato-3-methylbut-1-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isocyanato-3-methylbut-1-yne: is a chemical compound with the molecular formula C₆H₇NO . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butyne backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyne with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently decomposes to yield the desired isocyanate compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Isocyanato-3-methylbut-1-yne undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Substitution Reactions: The alkyne moiety can participate in substitution reactions, particularly with halogens and other electrophiles.

Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Halogens: React with the alkyne moiety under specific conditions to form halogenated derivatives.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Halogenated Derivatives: Formed from the reaction with halogens.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Applications:

- Polyurethane Production: 3-Isocyanato-3-methylbut-1-yne is utilized in the synthesis of polyurethane elastomers. Its unique structure contributes to the mechanical properties of the resulting polymers, enhancing flexibility and durability.

- Coatings and Adhesives: The compound serves as a key ingredient in the formulation of coatings and adhesives due to its ability to form strong bonds with various substrates.

Case Study:

A study demonstrated that incorporating this compound into polyurethane formulations resulted in improved thermal stability and mechanical strength compared to traditional isocyanates. The resulting materials exhibited enhanced resistance to environmental degradation, making them suitable for outdoor applications .

Medicinal Chemistry

Applications:

- Drug Development: The compound's reactivity allows it to participate in the synthesis of bioactive molecules. It has been explored as a precursor for developing anticancer agents and other pharmaceuticals.

- Bioconjugation: Its isocyanate group can react with amines in proteins or peptides, facilitating the development of targeted drug delivery systems.

Case Study:

Research highlighted the synthesis of novel triazole derivatives using this compound as a building block. These derivatives showed promising cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications .

Agrochemistry

Applications:

- Pesticide Development: The compound has been investigated for its potential use in synthesizing agrochemicals, particularly pesticides that target specific pests while minimizing environmental impact.

- Fertilizer Enhancements: Its chemical properties allow for modifications that improve nutrient delivery systems in fertilizers.

Case Study:

A recent study focused on developing environmentally friendly pesticides using this compound derivatives. These compounds demonstrated effective pest control while exhibiting low toxicity to non-target organisms, showcasing their potential for sustainable agriculture .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Isocyanato-3-methylbut-1-yne involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable urea or carbamate linkages. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the isocyanate group .

Molecular Targets and Pathways:

Nucleophiles: The primary targets of the isocyanate group are nucleophiles such as amines and alcohols.

Reaction Pathways: The reaction pathways involve the formation of intermediate carbamates or ureas, which subsequently stabilize to form the final products.

Comparación Con Compuestos Similares

3-Methyl-1-butyne: A similar compound with an alkyne moiety but lacking the isocyanate group.

3-Isocyanato-1-propyne: Another isocyanate compound with a shorter alkyne chain.

Uniqueness: 3-Isocyanato-3-methylbut-1-yne is unique due to the presence of both an isocyanate group and an alkyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Actividad Biológica

3-Isocyanato-3-methylbut-1-yne is a compound that has garnered interest due to its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₆H₇N₃O

- Molecular Weight : 137.14 g/mol

- Structural Characteristics : The isocyanate functional group contributes to its reactivity and potential interactions with biological molecules.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, particularly proteins and nucleic acids. This interaction can lead to alterations in protein function and gene expression.

Key Mechanisms:

- Covalent Modification : The isocyanate group can react with amino acids containing nucleophilic side chains (e.g., cysteine, lysine), potentially leading to changes in protein structure and function.

- Inhibition of Enzymatic Activity : By modifying active sites of enzymes, this compound may inhibit their activity, which can affect various metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may exhibit favorable absorption characteristics:

- Absorption : Due to its low molecular weight, it is likely to be well absorbed in the gastrointestinal tract.

- Distribution : The lipophilic nature may facilitate distribution across cell membranes.

- Metabolism : Potential metabolic pathways include oxidation and hydrolysis, leading to the formation of less reactive metabolites.

Case Studies

- Acute Exposure Effects : Inhalation studies involving related isocyanates have demonstrated respiratory distress and systemic toxicity. For example, exposure to MIC resulted in significant clinical signs such as lacrimation and respiratory difficulty in guinea pigs .

- Cellular Impact : Preliminary studies indicate that isocyanates may induce oxidative stress in cells, leading to apoptosis or necrosis. This effect is mediated through the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-isocyanato-3-methylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNDYEGREMKGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.